1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)urea
Overview
Description
1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)urea is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a urea functional group, which is known for its versatility in forming hydrogen bonds and its presence in many biologically active molecules.
Scientific Research Applications
1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)urea may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or protein-ligand interactions.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)urea typically involves the reaction of 2-chloro-4,5-difluoroaniline with 2-naphthalen-1-yloxyethyl isocyanate under controlled conditions. The reaction may be carried out in an inert atmosphere using solvents such as dichloromethane or tetrahydrofuran, with the temperature maintained at a specific range to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides; electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)carbamate
- 1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)thiourea
- 1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)guanidine
Uniqueness
1-(2-Chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its urea moiety allows for strong hydrogen bonding, while the chloro and fluoro substituents can influence its reactivity and interaction with other molecules.
Properties
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-3-(2-naphthalen-1-yloxyethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N2O2/c20-14-10-15(21)16(22)11-17(14)24-19(25)23-8-9-26-18-7-3-5-12-4-1-2-6-13(12)18/h1-7,10-11H,8-9H2,(H2,23,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJOMLXXTGVLCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCNC(=O)NC3=CC(=C(C=C3Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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